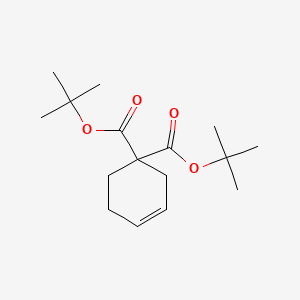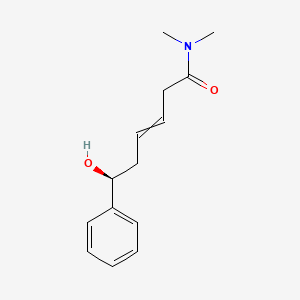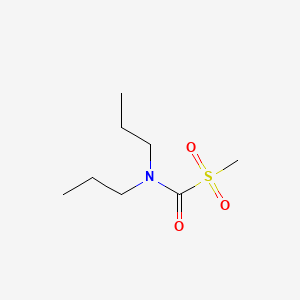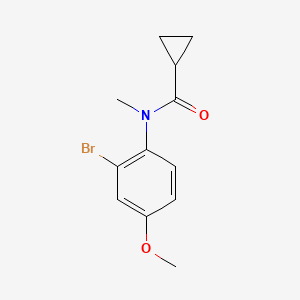![molecular formula C14H20O3 B12529201 Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate CAS No. 671781-99-0](/img/structure/B12529201.png)
Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl [(5R)-2-oxaspiro[47]dodeca-3,6-dien-4-yl]acetate is a chemical compound with the molecular formula C14H20O3 It is known for its unique spirocyclic structure, which consists of a bicyclic system where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate typically involves the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a Lewis acid catalyst to facilitate the cyclization process.
Introduction of the Acetate Group: The acetate group is introduced through an esterification reaction. This involves reacting the spirocyclic intermediate with acetic anhydride in the presence of a base such as pyridine.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Methyl [(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate can be compared with other spirocyclic compounds, such as:
Spiro[4.5]decane derivatives: These compounds have a similar spirocyclic core but differ in the functional groups attached to the rings.
Spiro[5.6]dodecane derivatives: These compounds have a larger spirocyclic core and may exhibit different chemical and biological properties.
The uniqueness of Methyl [(5R)-2-oxaspiro[4
Properties
CAS No. |
671781-99-0 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
methyl 2-[(5R)-2-oxaspiro[4.7]dodeca-3,6-dien-4-yl]acetate |
InChI |
InChI=1S/C14H20O3/c1-16-13(15)9-12-10-17-11-14(12)7-5-3-2-4-6-8-14/h5,7,10H,2-4,6,8-9,11H2,1H3/t14-/m1/s1 |
InChI Key |
OFYQBEUJBSPMKE-CQSZACIVSA-N |
Isomeric SMILES |
COC(=O)CC1=COC[C@@]12CCCCCC=C2 |
Canonical SMILES |
COC(=O)CC1=COCC12CCCCCC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 4-methyl-5-[methyl(phenyl)amino]-5-sulfanylidenepentanoate](/img/structure/B12529133.png)

![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12529150.png)

![2,3-Dihydro-2,3-propanopyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B12529167.png)
![2-[(Z)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]pyridine](/img/structure/B12529168.png)
![1-[(5-Bromopentyl)oxy]-2,4-dinitrobenzene](/img/structure/B12529171.png)
![3,10-Diphenyl[1,2,3,5]tetrazino[5,4-a]indol-4(3H)-one](/img/structure/B12529175.png)
![4-{[2,6-Difluoro-4-(prop-1-en-1-yl)phenyl]ethynyl}benzonitrile](/img/structure/B12529178.png)
![N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide](/img/structure/B12529182.png)
![3-(2-Methoxyphenyl)-6-(4-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12529189.png)

